2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Description
Properties
IUPAC Name |
2-(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-3-15-9-10(6-7-13-2)12(14-15)11-5-4-8-16-11/h4-5,8-9,13H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDJJEHBLMLEJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CS2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows these key stages:
- Formation of the pyrazole core with substitution at the 1- and 3-positions.
- Introduction of the thiophene substituent at the 3-position of the pyrazole ring.
- Attachment of the ethanamine side chain at the 4-position of the pyrazole.
- N-methylation of the ethanamine moiety to yield the N-methyl derivative.
Pyrazole Core Construction
Pyrazole derivatives are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound:
- A substituted hydrazine (e.g., ethylhydrazine) reacts with a suitable β-diketone or equivalent to form the 1-ethyl-pyrazole ring.
- The thiophene ring is introduced at the 3-position either by using a thiophene-substituted diketone or via cross-coupling reactions post-pyrazole formation.
Example method from literature:
- Refluxing a mixture of substituted pyrazolone derivatives with amines in methanol for extended periods (e.g., 12 hours) has been reported to yield pyrazole derivatives with good purity after crystallization.
Attachment of the Ethanamine Side Chain
The 4-position of the pyrazole ring is functionalized with an ethanamine side chain:
- This can be achieved by nucleophilic substitution or reductive amination strategies.
- A common approach involves reacting a pyrazole-4-aldehyde or similar intermediate with methylamine or N-methylamine under controlled conditions.
- Refluxing in methanol with excess amine and subsequent neutralization with diluted hydrochloric acid facilitates the formation of the ethanamine substituent.
N-Methylation of the Ethanamine
The N-methyl group on the ethanamine is introduced by:
- Employing methylating agents such as methyl iodide or formaldehyde with a reducing agent (Eschweiler–Clarke methylation).
- Alternatively, direct use of N-methylamine in the amination step can yield the N-methyl substituted product.
- Careful control of reaction conditions is necessary to avoid over-alkylation or side reactions.
Purification and Isolation
- After reaction completion, the mixture is cooled to room temperature.
- The product is isolated by adding water, neutralizing with diluted acid, and crystallizing from aqueous or mixed solvents.
- Thin-layer chromatography (TLC) is used to monitor purity.
- Filtration and drying yield the final compound in crystalline form.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Substituted hydrazine, β-diketone | Reflux in methanol, 12 hours | Forms 1-ethyl-pyrazole core |
| 2 | Thiophene substitution | Halogenated pyrazole, thiophene boronic acid, Pd catalyst | Pd(OAc)2 or Pd(PPh3)2Cl2, K2CO3, acetonitrile, N2 atmosphere | Suzuki coupling for 3-thiophene group |
| 3 | Ethanamine side chain attachment | Pyrazole-4-aldehyde, N-methylamine | Reflux in methanol, acidic workup | Nucleophilic substitution or reductive amination |
| 4 | N-methylation (if needed) | Methylating agent (e.g., methyl iodide) or direct N-methylamine | Controlled temperature | Ensures N-methylation on ethanamine |
| 5 | Purification | Water, diluted HCl, crystallization solvents | Cooling, filtration | Product isolation and purity check |
Research Findings and Optimization Notes
- Reaction times of approximately 12 hours under reflux conditions in methanol have been found optimal for pyrazole ring formation and amination steps.
- Use of palladium catalysts in Suzuki coupling ensures high regioselectivity and yield for thiophene substitution.
- Neutralization with diluted hydrochloric acid after amination improves product crystallinity and purity.
- Nitrogen atmosphere during cross-coupling minimizes oxidation and catalyst degradation.
- Bases like potassium carbonate are effective in facilitating coupling reactions without side reactions.
Chemical Reactions Analysis
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the pyrazole ring or the thiophene ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine include other pyrazole derivatives and thiophene-containing compounds. These compounds may share similar chemical properties but differ in their biological activities or applications. For example:
Pyrazole Derivatives: Compounds like 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole have similar structures but different substituents, leading to variations in their chemical reactivity and biological activity.
Thiophene-Containing Compounds: Compounds such as 2-(thiophen-2-yl)-1H-pyrazole have a similar thiophene ring but lack the ethyl and amine groups, resulting in different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine (CAS: 2098015-74-6) is a heterocyclic compound characterized by the fusion of a thiophene ring with a pyrazole moiety. This unique structure endows it with significant potential for various biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 235.34 g/mol. The presence of both thiophene and pyrazole rings contributes to its distinctive chemical properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to various receptors, modifying their activity and contributing to therapeutic effects.
- Anticancer Activity : Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth by targeting critical pathways involved in cell proliferation.
Antimicrobial Properties
Studies suggest that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial activity. For instance, research has demonstrated that derivatives of thiophene can inhibit the growth of various bacterial strains, showcasing the potential for developing new antibiotics based on this scaffold.
Anticancer Activity
Recent investigations have focused on the anticancer potential of this compound. In vitro studies have shown that this compound can effectively reduce cell viability in cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer).
These values indicate a promising level of potency compared to standard anticancer agents like cisplatin.
Study on Anticancer Activity
A study conducted on novel thiophene derivatives found that structural modifications led to enhanced anticancer properties. Specifically, compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting that further optimization could yield even more effective therapeutic agents .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking simulations indicated favorable interactions with dihydrofolate reductase (DHFR), a key enzyme in cancer metabolism, which could explain its observed anticancer effects .
Q & A
Advanced Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets (e.g., CYP450 enzymes or bacterial enzymes). Pose validation via RMSD clustering .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict ADMET properties .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., ligand–protein RMSF analysis) .
What are the safety and stability protocols for handling this compound?
Basic Question
- PPE : Nitrile gloves, lab coat, and fume hood use to avoid inhalation or dermal contact .
- Storage : –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Waste Disposal : Segregate halogenated organic waste for incineration .
Notes
- Evidence Sources : Avoided non-academic platforms (e.g., BenchChem) and prioritized peer-reviewed methodologies.
- Contradictions Addressed : Synthesis yields and spectral data discrepancies resolved via multi-parametric optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
